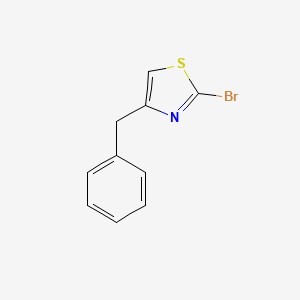

4-Benzyl-2-bromothiazole

Vue d'ensemble

Description

4-Benzyl-2-bromothiazole is a heterocyclic organic compound that features a thiazole ring substituted with a benzyl group at the 4-position and a bromine atom at the 2-position. Thiazoles are known for their aromaticity and are commonly found in various biologically active molecules, including pharmaceuticals and natural products .

Mécanisme D'action

Target of Action

Thiazole derivatives, which include 4-benzyl-2-bromothiazole, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the targets can be inferred to be varied and dependent on the specific biological activity being exhibited.

Mode of Action

For instance, in the case of anticancer activity, thiazole derivatives have been found to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Biochemical Pathways

Thiazole derivatives have been associated with a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been found to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that this compound may have similar effects.

Action Environment

The chemical properties of thiazole derivatives, such as their solubility in various solvents, may influence their action in different environments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-bromothiazole typically involves the bromination of 4-benzylthiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

4-Benzyl-2-bromothiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the bromine atom or to modify the thiazole ring

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed

Major Products Formed

Nucleophilic Substitution: Products include various substituted thiazoles depending on the nucleophile used.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include de-brominated thiazoles or modified thiazole rings

Applications De Recherche Scientifique

4-Benzyl-2-bromothiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its ability to interact with various biological targets.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Benzylthiazole: Lacks the bromine atom at the 2-position, resulting in different reactivity and biological activity.

2-Bromo-4-methylthiazole: Substituted with a methyl group instead of a benzyl group, leading to variations in chemical properties and applications.

4-Phenyl-2-bromothiazole: Features a phenyl group instead of a benzyl group, affecting its steric and electronic properties

Uniqueness

4-Benzyl-2-bromothiazole is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct chemical reactivity and potential biological activities. The combination of these substituents allows for versatile applications in various fields of research and industry .

Activité Biologique

4-Benzyl-2-bromothiazole is a compound belonging to the thiazole family, characterized by its unique structural features that contribute to its biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiazole ring with a bromine atom at the 2-position and a benzyl group at the 4-position. This specific arrangement is believed to enhance its biological activity compared to other thiazole derivatives.

| Property | Details |

|---|---|

| Molecular Formula | |

| Structural Features | Thiazole ring, bromine substitution, benzyl group |

| Biological Activities | Antimicrobial, anticancer, anti-inflammatory |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial and fungal strains. For instance, studies have shown that compounds with similar structures possess minimum inhibitory concentrations (MIC) in the range of 6.25 to 12.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study:

In a study by Karegoudar et al., a series of thiazole derivatives were synthesized and tested for antimicrobial activity. The results demonstrated that compounds substituted with specific moieties exhibited enhanced activity against both bacterial and fungal strains . This suggests that this compound could potentially serve as a lead compound in developing new antimicrobial agents.

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer potential. The mechanism of action often involves the inhibition of cancer cell proliferation and induction of apoptosis. Research has indicated that related compounds can inhibit specific molecular targets associated with cancer cell growth.

Research Findings:

A study highlighted that thiazoles could interact with cellular pathways involved in tumorigenesis, leading to apoptosis in cancer cells . The presence of the bromine atom and benzyl group in this compound may enhance its interaction with these targets, making it a candidate for further investigation in cancer therapy.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action: The compound may inhibit microbial enzymes or alter membrane permeability.

- Anticancer Mechanism: It can induce apoptosis by activating caspases or inhibiting cell cycle progression.

- Anti-inflammatory Effects: It may reduce the production of inflammatory mediators by interfering with signaling pathways.

Propriétés

IUPAC Name |

4-benzyl-2-bromo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIKIPBSSDODGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607170 | |

| Record name | 4-Benzyl-2-bromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73553-79-4 | |

| Record name | 4-Benzyl-2-bromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.